molecular formula C13H12BrN3O2 B1444995 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine CAS No. 1307996-20-8

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine

Cat. No.: B1444995
CAS No.: 1307996-20-8
M. Wt: 322.16 g/mol
InChI Key: AQJCSYPKGYPFOF-UHFFFAOYSA-N
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Description

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an N-(1-phenylethyl) substituent at the 2-position of the pyridine ring. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 3-nitropyridine followed by the introduction of the N-(1-phenylethyl) group through nucleophilic substitution. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 5-amino-3-nitro-N-(1-phenylethyl)pyridin-2-amine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

    Oxidation: Oxidized phenylethyl derivatives

Scientific Research Applications

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenylethyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-(1-phenylethyl)pyridin-2-amine
  • 3-bromo-5-nitro-N-(1-phenylethyl)pyridin-2-amine
  • 5-bromo-3-nitro-N-(2-phenylethyl)pyridin-2-amine

Uniqueness

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-9(10-5-3-2-4-6-10)16-13-12(17(18)19)7-11(14)8-15-13/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJCSYPKGYPFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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